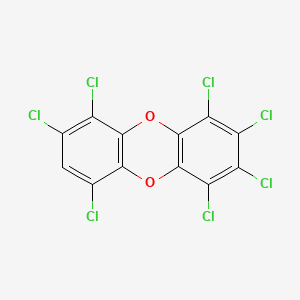

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin

説明

特性

IUPAC Name |

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3(14)9-10(4(2)15)21-12-8(19)6(17)5(16)7(18)11(12)20-9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJJIBIRZGQFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973764 | |

| Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992) | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58200-70-7 | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58200-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D157DW362A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Biochemical Pathways

The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons. It is involved in cell-cycle regulation, indicating that it affects multiple biochemical pathways.

Pharmacokinetics

The half-life of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is calculated to be 3.6 years. This estimation was based on the analysis of fat tissue biopsies collected with an interval of 28 months from a 14-year-old girl who had been exposed to technical pentachlorophenol for about 2–3 years.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is mostly a by-product of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, or combustion processes such as waste incineration. Its solubility in water is 1.9 x 10^-3 mg/L, indicating that its bioavailability and action can be affected by the presence of water in the environment.

生化学分析

Biochemical Properties

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to this compound, AHR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of phase I and phase II detoxification enzymes, such as cytochrome P450 1A1 (CYP1A1).

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AHR by this compound leads to the induction of CYP1A1, which is involved in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AHR, which triggers a cascade of events leading to changes in gene expression. Upon binding to this compound, AHR undergoes a conformational change that allows it to interact with ARNT. The AHR-ARNT complex then binds to XREs in the promoter regions of target genes, leading to the transcriptional activation of detoxification enzymes. This process is crucial for the metabolism and elimination of xenobiotics, but it can also result in the production of toxic metabolites and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a long half-life, with an estimated half-life of 3.6 years in humans. This prolonged persistence can lead to chronic exposure and long-term effects on cellular function. Studies have shown that hepatic accumulation of this compound is associated with alterations in several biochemical parameters, including enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxification enzymes, while at high doses, it can cause toxic effects, such as liver damage and tumor promotion. The threshold effects observed in these studies highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes. The induction of CYP1A1 by this compound leads to the metabolism of xenobiotics and the production of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic properties. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is transported within the body by binding to plasma proteins, which facilitate its distribution to various organs.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the AHR. Upon binding to the compound, AHR translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization of this compound is crucial for its activity and function.

生物活性

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin (HpCDD) is a persistent organic pollutant belonging to the class of dioxins. Its biological activity is primarily mediated through the aryl hydrocarbon receptor (AHR), which regulates various cellular processes including gene expression and metabolic pathways. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of HpCDD.

HpCDD exhibits its biological effects primarily through AHR activation. Activation of AHR leads to the transcription of genes involved in xenobiotic metabolism and can result in various toxicological outcomes. Studies have shown that HpCDD can induce changes in microRNA (miRNA) expression in human lung fibroblasts, indicating its potential role in modulating gene expression related to environmental exposure.

- Key Findings :

Metabolic Effects

Research indicates that exposure to HpCDD can lead to significant metabolic disruptions. In a study involving human lung fibroblasts exposed to HpCDD, alterations in amino acid transport and oxidative stress pathways were observed. Notably, gene expression of amino acid transporters SLC7A5 and SLC7A11 was increased following exposure .

Table 1: Metabolic Changes Induced by HpCDD Exposure

| Metabolite Pathway | Observed Change | Reference |

|---|---|---|

| Amino Acid Transport | Increased SLC7A5 and SLC7A11 | |

| Oxidative Stress | Perturbations detected | |

| Fatty Acid Metabolism | Altered pathway activity |

Toxicological Implications

The toxicological profile of HpCDD suggests potential health risks associated with chronic exposure. Studies have indicated that HpCDD can induce toxicity at low concentrations, with significant effects observed even at doses previously considered non-toxic.

- Case Studies :

- A study showed that doses as low as 1 ng/kg/day did not manifest toxicity (NOAEL) but highlighted the need for further investigation into long-term effects .

- Another research effort demonstrated that HpCDD exposure led to metabolic changes that could be linked to occupational health risks among military personnel deployed in environments with dioxin contamination .

Environmental Persistence and Bioaccumulation

HpCDD is characterized by its stability and persistence in the environment. It accumulates in the food chain and has been detected in various biological matrices including human serum. The long half-life of HpCDD contributes to its bioaccumulation potential, raising concerns about chronic exposure effects.

科学的研究の応用

Biological Effects and Mechanisms of Action

HpCDD is recognized for its ability to activate the aryl hydrocarbon receptor (AHR), a key regulator in various biological processes. Research has demonstrated that HpCDD can induce changes in microRNA (miRNA) expression in human lung fibroblasts. Specifically, exposure to HpCDD has been shown to alter levels of miRNAs associated with diseases such as Alzheimer's disease and Type 2 diabetes in a dose-dependent manner . This activation of AHR by HpCDD is significant as it can lead to downstream effects on gene expression and cellular function.

Environmental Persistence and Degradation

HpCDD exhibits significant environmental persistence due to its resistance to degradation processes. The estimated atmospheric half-life of HpCDD is around 12.3 days when reacting with hydroxyl radicals . This persistence contributes to its bioaccumulation in food chains and potential long-term ecological impacts.

Case Studies and Research Findings

Several case studies have explored the implications of HpCDD exposure:

- Deployment-Related Exposures: A study examining personnel deployed to sites with open burn pits found elevated levels of HpCDD in serum samples post-deployment. The study identified specific miRNAs altered by HpCDD exposure, suggesting potential biomarkers for monitoring health impacts related to deployment .

- Toxicity Assessments: Research assessing the toxicity of various dioxins has indicated that HpCDD may be more potent than other congeners due to its high chlorination level. This potency is evidenced by significant alterations in liver function markers observed in animal models .

Comparative Toxicity Data

| Compound | Biological Half-Life | Carcinogenic Potential | AHR Activation |

|---|---|---|---|

| 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin | 3.6 years | Potent liver tumor promoter | Yes |

| 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) | 5.8 - 11.3 years | Confirmed human carcinogen | Yes |

類似化合物との比較

Vapor Pressure and Environmental Mobility

HpCDD exhibits lower vapor pressure compared to lower-chlorinated dioxins like TCDD, contributing to its persistence in solid matrices (e.g., soil, fly ash). Key data from vapor pressure studies:

The higher chlorination of HpCDD reduces volatility, favoring adsorption to particulate matter and accumulation in sediments or industrial residues like incinerator fly ash .

Hepatic Effects

- Promotion of Preneoplastic Lesions : In rat models, both HpCDD (5 µg/kg/day) and TCDD (100 ng/kg/day) enhanced the proliferation of enzyme-altered liver foci, though HpCDD required a 50-fold higher dose to achieve similar effects .

- Subchronic Toxicity : Chronic exposure to HpCDD in rats led to liver hypertrophy and hematological changes, with liver concentrations correlating with dose-dependent toxicity .

Immunotoxicity

HpCDD suppresses humoral immunity by impairing T-cell regulation, a mechanism distinct from TCDD’s aryl hydrocarbon receptor (AhR)-mediated pathways .

Comparative Toxicity Equivalency Factors (TEFs)

While TCDD has a TEF of 1.0 (highest toxicity), HpCDD and other heptachlorinated dioxins are assigned lower TEFs (e.g., 0.01–0.1), reflecting reduced AhR binding affinity due to steric hindrance from additional chlorines .

Environmental Behavior and Degradation

Dechlorination Pathways

HpCDD can undergo reductive dechlorination in the presence of dissolved organic matter (DOM), producing hexa- and pentachlorinated congeners. For example:

Photodegradation

HpCDD has a photodegradation half-life of ~72.6 hours under UV light, forming mixed photoproducts, including lower-chlorinated dioxins .

Environmental Occurrence

Industrial Sources

HpCDD is a major congener in incinerator fly ash, often co-occurring with OCDD and heptachlorinated dibenzofurans (HpCDFs). For example:

Human Exposure

HpCDD has been detected in 33% of serum samples from populations exposed to industrial pollutants, though at lower frequencies than TCDD .

Data Tables

Table 1: Comparative Toxicity in Rodent Models

Table 2: Environmental Half-Lives

| Process | HpCDD | TCDD | OCDD |

|---|---|---|---|

| Photodegradation (UV) | 72.6 hours | 48 hours | >100 hours |

| Microbial Dechlorination | Weeks–months | Days–weeks | Years |

Key Research Findings

Isomer-Specific Activity : The 1,2,3,4,6,7,9-HpCDD isomer exhibits lower AhR binding affinity than 1,2,3,4,6,7,8-HpCDD due to chlorine positioning, impacting toxicity .

Environmental Persistence : HpCDD’s resistance to degradation makes it a long-term contaminant in industrial zones, particularly near waste incineration facilities .

準備方法

Synthetic Routes for 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin

The preparation of HpCDD generally follows these approaches:

Chlorination of Lower Chlorinated Dibenzo-p-dioxins:

Starting from tetrachlorodibenzo-p-dioxin (TCDD) or pentachlorodibenzo-p-dioxin (PeCDD), selective chlorination under controlled conditions can yield HpCDD. This involves using chlorine gas or chlorinating agents under UV light or thermal activation to substitute additional chlorine atoms at specific positions.De Novo Synthesis via Coupling Reactions:

Some methods involve coupling chlorinated phenols or chlorinated aromatic precursors under oxidative conditions to form the dioxin ring system with the desired chlorination pattern.Byproduct Formation in Industrial Processes:

HpCDD is often formed unintentionally as a byproduct in industrial processes such as waste incineration, chemical manufacturing involving chlorinated phenols, and pesticide production. These processes involve high temperatures and chlorine sources that facilitate the formation of various chlorinated dioxins, including HpCDD.

Extraction and Isolation Techniques Relevant to Preparation

While direct laboratory synthesis is challenging due to toxicity and complexity, isolation of HpCDD from mixtures or environmental samples is crucial for study and application. The following extraction and cleanup methods are standard:

| Step | Description |

|---|---|

| Sample Extraction | Use of Soxhlet extraction with toluene for solid samples (soil, fly ash) or liquid-liquid extraction with methylene chloride for aqueous samples. |

| Cleanup Procedures | Acid-base washing, gel permeation chromatography, alumina, silica gel, Florisil®, and activated carbon on Celite® chromatography to remove interferences. |

| Concentration | Concentration of extracts to near dryness before analysis to enrich the target compound. |

These procedures are essential to obtain purified HpCDD for further analysis or use as standards in research.

Analytical Confirmation and Quality Control

The preparation and identification of HpCDD require:

High-Resolution Gas Chromatography (HRGC):

To separate HpCDD from other dioxin congeners and isomers.Low-Resolution Mass Spectrometry (LRMS):

For detection and quantification based on molecular ion and fragmentation patterns.Use of Internal Standards:

Typically, isotopically labeled 2,3,7,8-TCDD is added to monitor extraction and cleanup efficiency.Calibration and Quantitation Limits:

Quantitation limits vary by matrix but are critical for confirming the presence and purity of HpCDD.

Research Findings and Data Summary

Due to the hazardous nature of HpCDD, research often focuses on its detection rather than large-scale synthesis. Key findings include:

HpCDD can be reliably extracted and quantified at part-per-trillion levels in environmental samples using the described methods.

The compound’s formation is influenced by chlorination conditions, temperature, and the presence of catalysts or precursors.

Cleanup steps are vital to remove co-extracted chlorinated compounds such as PCBs and other dioxins, which may interfere with analysis.

Summary Table of Preparation and Analysis Steps for HpCDD

| Step | Method/Technique | Purpose/Outcome |

|---|---|---|

| Starting Material | Lower chlorinated dibenzo-p-dioxins | Precursor for chlorination to HpCDD |

| Chlorination | Controlled chlorine gas exposure | Addition of chlorine atoms to specific positions |

| Extraction | Soxhlet with toluene or liquid-liquid extraction with methylene chloride | Isolate HpCDD from matrix |

| Cleanup | Acid-base wash, chromatography (alumina, silica gel, activated carbon) | Remove interfering substances |

| Concentration | Evaporation to near dryness | Enrich HpCDD for analysis |

| Analysis | HRGC/LRMS | Confirm identity and quantify HpCDD |

| Quality Control | Use of internal standards and calibration | Ensure accuracy and reproducibility |

Q & A

Q. What analytical methods are recommended for quantifying HpCDD in environmental and biological matrices?

Methodological Answer: HpCDD is typically analyzed using high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS). Isotope dilution techniques, such as those employed in NHANES studies, use -labeled internal standards to correct for recovery losses during extraction and cleanup. Serum or lipid-normalized concentrations are reported to account for matrix effects (e.g., 4.25 pg/g lipid in human serum) . Certified reference materials (CRMs) with defined concentrations (e.g., 50 µg/mL in toluene) are critical for calibration and quality assurance .

Q. What are the dominant environmental degradation pathways for HpCDD?

Methodological Answer: HpCDD undergoes reductive dechlorination mediated by dissolved organic matter (DOM) in anaerobic environments. Experimental setups using Aldrich humic acid (AHA) or polymaleic acid (PMA) as electron shuttles yield 4–20% dechlorination to hexa- and penta-CDD homologues, with reaction rates dependent on phenolic acidity and hydrophobic interactions . Photodegradation studies in decane:butanol solutions under xenon arc lamps (313 nm) report a half-life of 72.6 hours, producing lower chlorinated dioxins as photoproducts .

Q. How is the toxicity equivalence factor (TEF) for HpCDD determined, and what are its limitations?

Methodological Answer: TEFs are derived using in vitro assays (e.g., H4IIE-luc cell line) and in vivo data, normalized to 2,3,7,8-TCDD. Discrepancies arise due to differences in metabolic capacity and bioavailability between test systems. For HpCDD, in vitro TEFs may exceed WHO 2005 values (0.01), highlighting the need for congener-specific adjustments in risk assessments . Consensus TEFs rely on expert judgment and meta-analyses of relative potency (REP) values from heterogeneous datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo TEF values for HpCDD?

Methodological Answer: Discrepancies stem from variations in metabolic activation (e.g., cytochrome P450 induction in vivo) and exposure duration. A tiered approach is recommended:

Q. What experimental designs are optimal for studying HpCDD dechlorination in engineered vs. natural systems?

Methodological Answer:

- Sediment systems : Use anaerobic microcosms with DOM (e.g., AHA) and monitor homologues via time-series GC/MS. Rate constants (e.g., 0.05–0.1 day) correlate with DOM electron-shuttling capacity .

- Wastewater systems : Analyze sewer biofilm communities using principal component analysis (PCA) to distinguish biotic vs. abiotic dechlorination. HpCDD/OCDD ratios >0.1 indicate active microbial pathways .

Q. How can computational models predict HpCDD adsorption to carbon-based nanomaterials?

Methodological Answer: Nano-QSPR models using descriptors like halogen substitution patterns and molecular polarizability predict adsorption coefficients () on C fullerenes. For HpCDD, , driven by halogen-π interactions and hydrophobicity. Validation requires benchmarking against experimental sorption isotherms .

Q. What are the key challenges in updating analytical protocols for HpCDD in complex matrices?

Methodological Answer:

- Extraction artifacts : Avoid acetone in extraction solvents to prevent thermal formation of dioxins from precursors .

- Measurement uncertainty : Integrate isotope dilution variability (e.g., -HpCDD recovery ±15%) into uncertainty budgets using Monte Carlo simulations .

- Method modernization : Transition from HRMS to GC-MS/MS platforms to improve sensitivity and reduce instrument obsolescence risks .

Notes

- Avoid abbreviations; use full chemical names (e.g., "1,2,3,4,6,7,9-Heptachlorodibenzo--dioxin").

- Prioritize peer-reviewed studies and EPA/WHO guidelines over non-academic sources.

- Address data contradictions explicitly (e.g., TEF variability) with methodological recommendations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。